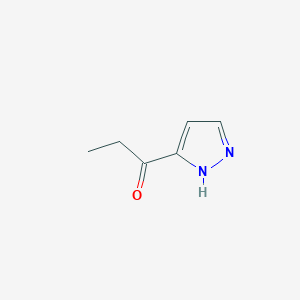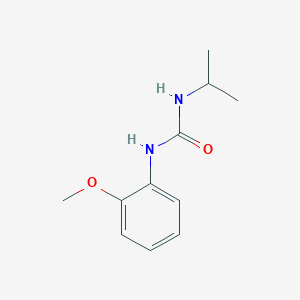![molecular formula C13H10ClN3O3 B7458788 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the inhibition of enzyme activity through the formation of a covalent bond between the inhibitor and the enzyme active site. The inhibitor binds to the enzyme active site through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of several diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid in lab experiments include its potent inhibitory activity against several enzymes, its wide range of biochemical and physiological effects, and its potential applications in the treatment of several diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid. One potential direction is the development of more potent inhibitors of carbonic anhydrase and acetylcholinesterase, which may have therapeutic applications in the treatment of several diseases. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of several diseases. Finally, the study of the compound's potential toxicity and the development of safer and more effective methods of handling and storage may also be an important area of future research.
Synthesis Methods
The synthesis of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the reaction of 3-chloro-4-methyl aniline with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, leading to the final product.
Scientific Research Applications
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, which has been implicated in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-7-2-3-8(6-9(7)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFEMBNCVVSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)